molecular formula C7H2Cl3F3 B1314520 2,3,5-Trichlorobenzotrifluoride CAS No. 61841-46-1

2,3,5-Trichlorobenzotrifluoride

Cat. No.: B1314520
CAS No.: 61841-46-1
M. Wt: 249.4 g/mol
InChI Key: DWINLAQYHFBGKE-UHFFFAOYSA-N
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Description

2,3,5-Trichlorobenzotrifluoride is an organic compound with the molecular formula C7H2Cl3F3. It is a derivative of benzotrifluoride, where three chlorine atoms are substituted at the 2nd, 3rd, and 5th positions of the benzene ring. This compound is known for its stability and is used in various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5-Trichlorobenzotrifluoride can be synthesized through the chlorination of benzotrifluoride derivatives. One common method involves the replacement of nitro groups in nitrobenzotrifluoride with chlorine using chlorine gas in the presence of a catalyst. The catalyst typically comprises a metal salt and a sulfur compound, such as ferric chloride and aluminum trichloride .

Industrial Production Methods

The industrial production of this compound involves several steps, including chlorination, fluorination, rectification, neutralization, and filtration. The process starts with the chlorination of benzotrifluoride, followed by fluorination to introduce the trifluoromethyl group. The mixture is then rectified to purify the product, neutralized to remove any acidic impurities, and filtered to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trichlorobenzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other substituents under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Chlorine gas in the presence of a catalyst such as ferric chloride or aluminum trichloride.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions include various chlorinated and fluorinated benzene derivatives, which are useful intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2,3,5-Trichlorobenzotrifluoride is used in several scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the development of pharmaceuticals.

    Industry: In the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,3,5-Trichlorobenzotrifluoride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include the modulation of enzyme activity and the alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trichlorobenzotrifluoride
  • 2,4,5-Trichlorobenzotrifluoride
  • 2,3,4,5-Tetrachlorobenzotrifluoride

Uniqueness

2,3,5-Trichlorobenzotrifluoride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where stability and reactivity are crucial .

Properties

IUPAC Name

1,2,5-trichloro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3F3/c8-3-1-4(7(11,12)13)6(10)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWINLAQYHFBGKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80548394
Record name 1,2,5-Trichloro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61841-46-1
Record name 1,2,5-Trichloro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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